molecular formula C12H18N4O B2944752 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 2101195-79-1

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2944752
CAS No.: 2101195-79-1
M. Wt: 234.303
InChI Key: XXHGVQSVPAFGHG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyclopentyl, and cyclopropyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the cyclopentyl and cyclopropyl substituents. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amination: Introduction of the amino group at the 4-position of the pyrazole ring can be done using amination reagents such as ammonia or amines.

    Cyclopentyl and Cyclopropyl Substitution: These groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes like inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-3-carboxamide
  • 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the pyrazole ring. For example, 4-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-3-carboxamide has a propyl group instead of a cyclopropyl group.
  • Biological Activity: These structural differences can lead to variations in biological activity and specificity. The unique combination of substituents in 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide may confer distinct pharmacological properties, making it more suitable for certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-cyclopropylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-10-7-16(9-3-1-2-4-9)15-11(10)12(17)14-8-5-6-8/h7-9H,1-6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHGVQSVPAFGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)NC3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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